molecular formula C8H16ClN B13462922 rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride

rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B13462922
M. Wt: 161.67 g/mol
InChI Key: MFXLAYMCGSOWOZ-KZYPOYLOSA-N
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Description

rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[310]hexane hydrochloride is a bicyclic compound with a unique structure that includes an azabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the formation of the azabicyclohexane ring system. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of flow microreactors has been shown to be efficient and sustainable for similar types of compounds .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azabicyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amine.

Scientific Research Applications

rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. This can include binding to receptors or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.3.0]octane hydrochloride: Another bicyclic compound with a similar structure but different ring size.

    rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride: A compound with a larger bicyclic ring system.

Uniqueness

rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific ring structure and the presence of the azabicyclohexane moiety. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-6(2)8-3-7(8)4-9-5-8;/h6-7,9H,3-5H2,1-2H3;1H/t7-,8+;/m0./s1

InChI Key

MFXLAYMCGSOWOZ-KZYPOYLOSA-N

Isomeric SMILES

CC(C)[C@]12C[C@H]1CNC2.Cl

Canonical SMILES

CC(C)C12CC1CNC2.Cl

Origin of Product

United States

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